molecular formula C14H11NO2 B183748 9H-Carbazole-2-acetic acid CAS No. 51035-18-8

9H-Carbazole-2-acetic acid

Cat. No.: B183748
CAS No.: 51035-18-8
M. Wt: 225.24 g/mol
InChI Key: XEDSZIKWEGZUTC-UHFFFAOYSA-N
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Description

9H-Carbazole-2-acetic acid is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their versatile applications in various fields, including pharmaceuticals, materials science, and organic electronics. The structure of this compound consists of a carbazole moiety attached to an acetic acid group, making it a unique compound with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-2-acetic acid typically involves the condensation of dry potassium carbazole with ethyl chloroacetate, followed by saponification. This method is efficient and yields a high purity product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions: 9H-Carbazole-2-acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include hydroxylated carbazole derivatives, reduced carbazole compounds, and substituted acetic acid derivatives.

Mechanism of Action

The mechanism of action of 9H-Carbazole-2-acetic acid and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives inhibit specific enzymes, leading to therapeutic effects such as anti-inflammatory and anticancer activities . The compound’s structure allows it to interact with biological molecules, modulating their functions and pathways.

Comparison with Similar Compounds

Uniqueness: 9H-Carbazole-2-acetic acid is unique due to the presence of the acetic acid group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This functional group also contributes to its solubility and interaction with biological molecules, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-(9H-carbazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-14(17)8-9-5-6-11-10-3-1-2-4-12(10)15-13(11)7-9/h1-7,15H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDSZIKWEGZUTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368786
Record name 9H-Carbazole-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51035-18-8
Record name 9H-Carbazole-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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